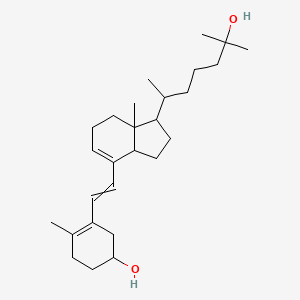

25-Hydroxytachysterol3

Description

Properties

CAS No. |

39932-44-0 |

|---|---|

Molecular Formula |

C27H44O2 |

Molecular Weight |

400.6 g/mol |

IUPAC Name |

(1S)-3-[(E)-2-[(1R,3aR,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol |

InChI |

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h9,11-12,20,23-25,28-29H,6-8,10,13-18H2,1-5H3/b12-11+/t20-,23+,24-,25+,27-/m1/s1 |

InChI Key |

UVVWRMXOHIVZBN-RPAZCORHSA-N |

Isomeric SMILES |

CC1=C(C[C@H](CC1)O)/C=C/C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)(C)O)C |

Canonical SMILES |

CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)(C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of 25-Hydroxytachysterol

For Researchers, Scientists, and Drug Development Professionals

Abstract

25-Hydroxytachysterol, the active metabolite of the synthetic vitamin D analog dihydrotachysterol, exerts its biological effects primarily through the modulation of calcium and phosphate (B84403) homeostasis. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of 25-hydroxytachysterol, with a focus on its interaction with the Vitamin D Receptor (VDR). This document details the genomic and non-genomic signaling pathways activated by 25-hydroxytachysterol, presents quantitative data on its receptor binding affinity, and provides detailed protocols for key experimental assays used in its characterization. The information is intended to serve as a valuable resource for researchers and professionals involved in the study of vitamin D analogs and the development of related therapeutics.

Introduction

Dihydrotachysterol (DHT), a synthetic analog of vitamin D2, is utilized in the management of hypocalcemia. Following administration, DHT undergoes hydroxylation in the liver to form its biologically active metabolite, 25-hydroxydihydrotachysterol (25-OH-DHT). Unlike natural vitamin D, 25-OH-DHT does not require further hydroxylation in the kidney to become active, allowing it to function in individuals with impaired renal function. The primary mechanism of action of 25-hydroxytachysterol involves its role as a ligand for the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates the expression of genes involved in calcium and phosphate metabolism.

Molecular Mechanism of Action

The biological activity of 25-hydroxytachysterol is mediated through both genomic and non-genomic signaling pathways.

Genomic Signaling Pathway

The predominant mechanism of action for 25-hydroxytachysterol is the genomic pathway, which involves the direct regulation of gene expression.

-

Ligand Binding: 25-Hydroxytachysterol enters the target cell and binds to the ligand-binding domain (LBD) of the VDR located in the cytoplasm or nucleus.

-

Heterodimerization: Upon ligand binding, the VDR undergoes a conformational change and heterodimerizes with the Retinoid X Receptor (RXR).

-

Translocation and DNA Binding: The 25-hydroxytachysterol-VDR-RXR complex translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.

-

Recruitment of Co-regulators and Transcription Initiation: The DNA-bound heterodimer recruits a complex of co-activator proteins, such as the steroid receptor coactivator (SRC) family, CREB-binding protein (CBP), p300, and the Vitamin D Receptor Interacting Protein (DRIP) complex. This co-activator complex facilitates the recruitment of RNA polymerase II and other components of the basal transcription machinery, leading to the initiation of gene transcription.

Key target genes regulated by this pathway include those involved in intestinal calcium absorption (e.g., TRPV6, calbindin-D9k), bone resorption, and renal calcium reabsorption.

Non-Genomic Signaling Pathway

In addition to the classical genomic pathway, vitamin D analogs can elicit rapid, non-genomic responses that do not involve gene transcription. These effects are mediated by a putative membrane-associated VDR (mVDR).

-

Membrane Receptor Binding: 25-Hydroxytachysterol binds to a membrane-associated VDR.

-

Activation of Second Messenger Systems: This binding rapidly activates intracellular signaling cascades, including:

-

Phospholipase C (PLC): Leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).

-

Mitogen-Activated Protein Kinase (MAPK) pathways: Including ERK, JNK, and p38 MAPK, which can influence various cellular processes such as proliferation and differentiation.

-

Phosphatidylinositol 3-Kinase (PI3K): Activating the PI3K/Akt signaling pathway, which is involved in cell survival and metabolism.

-

These rapid signaling events can modulate ion channel activity and other cellular functions within minutes, contributing to the overall physiological effects of 25-hydroxytachysterol.

A Technical Guide to the Synthesis of 25-Hydroxytachysterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-hydroxytachysterol (25-OH-T), a hydroxylated metabolite of tachysterol (B196371), is gaining attention in the scientific community for its potential biological activities. Tachysterol, a photoisomer of previtamin D, can be endogenously produced in the skin upon exposure to ultraviolet B (UVB) radiation. The subsequent hydroxylation of tachysterol at the carbon-25 position, primarily by the mitochondrial enzyme CYP27A1, yields 25-hydroxytachysterol. This molecule has been detected in human epidermis and serum, suggesting a physiological relevance that warrants further investigation.[1] This technical guide provides a comprehensive overview of the synthesis pathway of 25-hydroxytachysterol, including detailed experimental protocols, quantitative data, and visual representations of the key processes.

Core Synthesis Pathway

The primary and most well-characterized pathway for the synthesis of 25-hydroxytachysterol involves the enzymatic hydroxylation of tachysterol.

Key Enzyme: The central enzyme responsible for this conversion is CYP27A1 , also known as sterol 27-hydroxylase.[1] This mitochondrial cytochrome P450 enzyme exhibits broad substrate specificity and is involved in the metabolism of various sterols. Another cytochrome P450 enzyme, CYP11A1, has also been shown to hydroxylate tachysterol, but it primarily produces 20S-hydroxytachysterol.[1]

Substrate: The precursor molecule is tachysterol , specifically tachysterol3 (T3), which is formed from the UVB-induced photoisomerization of previtamin D3.

Reaction: CYP27A1 catalyzes the introduction of a hydroxyl group at the 25th carbon position of the tachysterol side chain, resulting in the formation of 25-hydroxytachysterol.

Quantitative Data

The following table summarizes the available quantitative data related to the synthesis and occurrence of 25-hydroxytachysterol.

| Parameter | Value | Source |

| Rate of Tachysterol₃ conversion to 25-OH-T₃ by CYP27A1 | 0.13 min⁻¹ | [1] |

| Endogenous concentration of Tachysterol₃ in human serum | 7.3 ± 2.5 ng/mL | [1] |

Experimental Protocols

I. Enzymatic Synthesis of 25-Hydroxytachysterol

This protocol is based on established methods for the in vitro enzymatic conversion of tachysterol using CYP27A1.

Materials:

-

Human CYP27A1 (recombinant)

-

Tachysterol₃

-

2-hydroxypropyl-β-cyclodextrin

-

Butylated hydroxytoluene (BHT)

-

Adrenodoxin reductase

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Ethyl acetate (B1210297)

-

Nitrogen gas

Procedure:

-

Substrate Preparation: Dissolve tachysterol₃ in a 0.9% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin to a final concentration of 20 µM. The cyclodextrin (B1172386) aids in solubilizing the hydrophobic substrate in the aqueous reaction buffer.

-

Reaction Mixture Assembly: In a microcentrifuge tube, combine the following components in potassium phosphate buffer (pH 7.4):

-

1.0 µM human CYP27A1

-

Adrenodoxin and adrenodoxin reductase (in appropriate molar excess to the enzyme)

-

The prepared 20 µM tachysterol₃ solution

-

Butylated hydroxytoluene (BHT) to a final concentration of 10-20 µM to prevent oxidation.

-

NADPH regenerating system.

-

-

Initiation and Incubation: Initiate the reaction by adding the NADPH regenerating system. Incubate the mixture for 20 minutes at 37°C with gentle agitation.

-

Reaction Termination and Extraction: Stop the reaction by adding an equal volume of ice-cold ethyl acetate. Vortex vigorously for 1 minute to extract the sterols.

-

Phase Separation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 5 minutes to separate the organic and aqueous phases.

-

Product Recovery: Carefully collect the upper organic layer containing the 25-hydroxytachysterol.

-

Solvent Evaporation: Evaporate the ethyl acetate under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol (B129727) or mobile phase) for HPLC analysis and purification.

II. Purification of 25-Hydroxytachysterol by Reverse-Phase HPLC

This protocol provides a general framework for the purification of 25-hydroxytachysterol from the enzymatic reaction mixture. Optimization may be required based on the specific HPLC system and column used.

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile or Methanol

-

Sample vials

Procedure:

-

Column Equilibration: Equilibrate the C18 column with an initial mobile phase composition (e.g., 50% Mobile Phase B in Mobile Phase A) at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.

-

Sample Injection: Inject the reconstituted sample extract onto the column.

-

Gradient Elution: Separate the components using a linear gradient of Mobile Phase B. A suggested starting gradient could be from 50% to 100% Mobile Phase B over 20-30 minutes. The more polar 25-hydroxytachysterol will elute earlier than the non-polar tachysterol.

-

UV Detection: Monitor the elution profile at a wavelength of 254 nm or 265 nm, where tachysterol and its derivatives exhibit absorbance.

-

Fraction Collection: Collect the fractions corresponding to the peak of 25-hydroxytachysterol.

-

Purity Analysis: Re-inject an aliquot of the collected fraction to confirm its purity.

-

Solvent Evaporation: Evaporate the solvent from the purified fraction under a stream of nitrogen.

-

Storage: Store the purified 25-hydroxytachysterol at -20°C or below in an inert solvent.

Determination of Enzyme Kinetics

To further characterize the enzymatic synthesis of 25-hydroxytachysterol, the Michaelis-Menten kinetic parameters, Km and Vmax, for the CYP27A1-mediated reaction with tachysterol as a substrate can be determined.

Experimental Design:

-

Set up a series of enzymatic reactions as described in the synthesis protocol, but vary the concentration of the tachysterol substrate over a wide range (e.g., from 0.1 to 10 times the expected Km).

-

Keep the concentration of CYP27A1 and all other reaction components constant.

-

Measure the initial reaction velocity (the rate of 25-hydroxytachysterol formation) at each substrate concentration. This is typically done by stopping the reaction at several early time points and quantifying the product formation.

-

Plot the initial velocity (v) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation to determine the Km (the substrate concentration at half-maximal velocity, indicative of the enzyme's affinity for the substrate) and Vmax (the maximum reaction velocity). A Lineweaver-Burk plot (a double reciprocal plot of 1/v versus 1/[S]) can also be used for a linear representation of the data to determine these parameters.

Conclusion

This technical guide provides a detailed overview of the synthesis of 25-hydroxytachysterol, focusing on the enzymatic pathway involving CYP27A1. The provided experimental protocols offer a solid foundation for researchers to produce and purify this metabolite for further biological investigation. The quantitative data and the outline for determining enzyme kinetics will aid in the characterization of this important reaction. As interest in the alternative pathways of vitamin D metabolism grows, a thorough understanding of the synthesis of molecules like 25-hydroxytachysterol is crucial for advancing research in endocrinology, dermatology, and drug development.

References

25-Hydroxytachysterol: A Comprehensive Technical Guide to its Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

25-Hydroxytachysterol (25-OH-DHT) is the principal active metabolite of dihydrotachysterol (B1670614) (DHT), a synthetic analogue of vitamin D. This document provides an in-depth technical overview of the biological functions of 25-OH-DHT, focusing on its mechanism of action, interaction with the vitamin D receptor (VDR), and its role in calcium and phosphate (B84403) homeostasis. It is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields. This guide details the current understanding of 25-OH-DHT's signaling pathways, presents available quantitative data, and provides detailed experimental protocols for key assays used to characterize its activity.

Introduction

Dihydrotachysterol (DHT) is a synthetic vitamin D analogue that undergoes hepatic 25-hydroxylation to form its biologically active metabolite, 25-hydroxytachysterol (25-OH-DHT). Unlike the natural vitamin D3, which requires a subsequent 1α-hydroxylation in the kidneys to become fully active as 1,25-dihydroxyvitamin D3 (calcitriol), 25-OH-DHT is considered the major circulating active form of DHT and does not necessitate renal activation to exert its physiological effects.[1][2] This property makes it a valuable therapeutic agent in conditions associated with impaired renal function, such as hypoparathyroidism and renal osteodystrophy.[1]

The primary biological functions of 25-OH-DHT mirror those of calcitriol, revolving around the regulation of calcium and phosphate levels in the body. It achieves this by stimulating intestinal calcium absorption, mobilizing calcium from bone, and increasing the excretion of phosphate by the kidneys.[1][2] These actions are mediated through its interaction with the nuclear vitamin D receptor (VDR).

Mechanism of Action and Signaling Pathway

The biological effects of 25-Hydroxytachysterol are primarily mediated through its binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.

Vitamin D Receptor (VDR) Signaling Pathway

Upon entering the target cell, 25-OH-DHT binds to the ligand-binding domain (LBD) of the VDR in the cytoplasm. This binding induces a conformational change in the VDR, leading to its translocation into the nucleus. Inside the nucleus, the VDR-ligand complex heterodimerizes with the retinoid X receptor (RXR). This VDR-RXR heterodimer then binds to specific DNA sequences known as vitamin D response elements (VDREs) located in the promoter regions of target genes. The binding of the VDR-RXR complex to VDREs recruits a complex of coactivator or corepressor proteins, which in turn modulate the transcription of these genes, leading to the physiological effects of 25-OH-DHT.[3][4]

Further Metabolism

25-OH-DHT can be further hydroxylated in vivo at the 1α position to form 1α,25-dihydroxy-dihydrotachysterol (1α,25-(OH)2DHT).[1] This metabolite also exhibits significant biological activity and binds to the VDR.[5]

Quantitative Data

Precise quantitative data such as dissociation constants (Kd) and EC50/IC50 values for 25-Hydroxytachysterol are not extensively reported in publicly available literature. However, comparative studies provide valuable insights into its potency relative to the endogenous active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol).

| Compound | Target | Parameter | Relative Potency/Affinity | Reference |

| 1α,25-(OH)2DHT3 | Mammalian Vitamin D Receptor (VDR) | Binding Affinity | 50-100 times lower than 1α,25-(OH)2D3 | [5] |

| 1α,25-(OH)2DHT3 | Rat Osteocalcin Gene Promoter Activation | Biological Activity (EC50) | Approximately 10 times lower than 1α,25-(OH)2D3 | [1][5] |

Note: The data presented here is based on comparative studies and provides a relative measure of activity. Absolute values can vary depending on the specific assay conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological functions of 25-Hydroxytachysterol and its metabolites.

Vitamin D Receptor (VDR) Competitive Binding Assay

Objective: To determine the binding affinity of 25-OH-DHT and its metabolites to the VDR.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled VDR ligand (e.g., [³H]-1α,25(OH)₂D₃) for binding to the VDR.

Materials:

-

Recombinant human VDR or nuclear extracts from VDR-expressing cells.

-

Radioligand: [³H]-1α,25(OH)₂D₃.

-

Test compound: 25-OH-DHT or its metabolites.

-

Unlabeled competitor: Non-radioactive 1α,25(OH)₂D₃.

-

Assay Buffer (e.g., TEKGD buffer: 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).

-

Hydroxylapatite (HAP) slurry or glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Preparation: Prepare serial dilutions of the test compound and unlabeled competitor in assay buffer.

-

Reaction Setup: In microcentrifuge tubes, add assay buffer, radioligand at a concentration near its Kd, and either the test compound, unlabeled competitor (for non-specific binding), or buffer alone (for total binding).

-

Incubation: Add the VDR preparation to each tube, mix gently, and incubate at 4°C for a specified time (e.g., 4-18 hours) to reach equilibrium.

-

Separation: Add HAP slurry to each tube, incubate on ice with intermittent mixing, and then centrifuge to pellet the HAP with bound VDR-ligand complexes. Alternatively, use a cell harvester to capture the complexes on glass fiber filters.

-

Washing: Wash the pellets or filters with wash buffer to remove unbound radioligand.

-

Quantification: Elute the bound radioligand from the HAP or filters and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

Osteoclast Differentiation Assay

Objective: To assess the effect of 25-OH-DHT on bone resorption by measuring its impact on osteoclast formation.

Principle: Osteoclasts are multinucleated cells responsible for bone resorption. Their differentiation from precursor cells (e.g., bone marrow macrophages or RAW 264.7 cells) can be induced in vitro by RANKL. The number of differentiated osteoclasts, identified by tartrate-resistant acid phosphatase (TRAP) staining, serves as a measure of osteoclastogenesis.

Materials:

-

Osteoclast precursor cells: Mouse bone marrow macrophages or RAW 264.7 cells.

-

Cell culture medium: α-MEM supplemented with 10% FBS and antibiotics.

-

Recombinant mouse RANKL.

-

Test compound: 25-OH-DHT.

-

TRAP staining kit.

-

96-well cell culture plates.

Procedure:

-

Cell Seeding: Seed precursor cells into 96-well plates at an appropriate density.

-

Induction of Differentiation: Culture the cells in the presence of a suboptimal concentration of RANKL to induce a baseline level of osteoclast differentiation.

-

Treatment: Add various concentrations of 25-OH-DHT to the culture medium. Include a vehicle control and a positive control (e.g., 1α,25(OH)₂D₃).

-

Incubation: Culture the cells for 5-7 days, replacing the medium with fresh medium containing the respective treatments every 2-3 days.

-

TRAP Staining: After the incubation period, fix the cells and stain for TRAP activity according to the manufacturer's protocol. TRAP-positive, multinucleated (≥3 nuclei) cells are identified as osteoclasts.

-

Quantification: Count the number of TRAP-positive multinucleated cells per well using a light microscope.

-

Data Analysis: Compare the number of osteoclasts in the treated groups to the control group to determine the effect of 25-OH-DHT on osteoclast differentiation.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for assessing the biological activity of a compound like 25-Hydroxytachysterol.

References

- 1. In vivo dihydrotachysterol2 metabolism in normal man: 1 alpha- and 1 beta-hydroxylation of 25-hydroxydihydrotachysterol2 and effects on plasma parathyroid hormone and 1 alpha,25-dihydroxyvitamin D3 concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 25-Hydroxyvitamin D levels in patients treated with high-dosage ergo- and cholecalciferol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stimulation of intestinal calcium absorption by orally administrated vitamin D3 compounds: a prospective open-label randomized trial in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

25-Hydroxytachysterol: An In-Depth Analysis of its Vitamin D Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tachysterol (B196371), a photoisomer of previtamin D3, and its metabolites are gaining attention for their potential biological activities, distinct from the classical vitamin D3 pathway. Among these, 25-hydroxytachysterol (25(OH)T3) has emerged as a compound of interest due to its interaction with the Vitamin D Receptor (VDR). The VDR is a nuclear receptor that mediates the genomic and non-genomic actions of the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3). Understanding the binding affinity and interaction of 25(OH)T3 with the VDR is crucial for elucidating its physiological roles and therapeutic potential. This technical guide provides a comprehensive overview of the VDR binding affinity of 25(OH)T3, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: VDR Binding Affinity of Tachysterol and Related Compounds

The following table summarizes the quantitative data on the binding affinity of 25-hydroxytachysterol and related compounds to the Vitamin D Receptor. The data is compiled from competitive binding assays, with the dissociation constant (Kd) serving as the primary metric for binding affinity. A lower Kd value indicates a higher binding affinity.

| Compound | Common Abbreviation | Binding Affinity (Kd) | Experimental Model | Reference |

| 25-Hydroxytachysterol | 25(OH)T3 | 22 nM | Vitamin D Receptor (VDR) | [1] |

| 25-Hydroxy-5,6-trans-vitamin D3 | 25(OH)-5,6-trans-D3 | 58 nM | Vitamin D Receptor (VDR) | [1] |

| 5,6-trans-Vitamin D3 | 5,6-trans-D3 | 560 nM | Vitamin D Receptor (VDR) | [1] |

| Tachysterol | T3 | > 20 µM | Vitamin D Receptor (VDR) | [1] |

Experimental Protocols

The determination of VDR binding affinity for compounds like 25-hydroxytachysterol is primarily achieved through competitive radioligand binding assays. This method assesses the ability of a test compound to compete with a high-affinity radiolabeled ligand for binding to the VDR.

Protocol: Competitive Radioligand Binding Assay for VDR

Objective: To determine the binding affinity (Kd or IC50) of a test compound (e.g., 25-Hydroxytachysterol) for the Vitamin D Receptor.

Materials:

-

Receptor Source: Recombinant human VDR or nuclear extracts from cells overexpressing VDR.

-

Radioligand: [³H]-1α,25(OH)₂D₃ (Tritiated 1α,25-dihydroxyvitamin D₃) with high specific activity.

-

Test Compound: 25-Hydroxytachysterol and other tachysterol analogs.

-

Unlabeled Ligand: Non-radiolabeled 1α,25(OH)₂D₃ at a high concentration to determine non-specific binding.

-

Assay Buffer: A suitable buffer, for example, Tris-HCl buffer containing KCl, EDTA, DTT, and sodium molybdate (B1676688) to stabilize the receptor.

-

Separation Medium: Hydroxylapatite (HAP) slurry or glass fiber filters.

-

Wash Buffer: Buffer to wash away unbound ligand.

-

Scintillation Cocktail: A solution for detecting radioactivity.

-

Instrumentation: Liquid scintillation counter, microplate harvester (if using filters).

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound and the unlabeled 1α,25(OH)₂D₃ in the assay buffer.

-

Dilute the [³H]-1α,25(OH)₂D₃ to a working concentration (typically at or below its Kd for VDR) in the assay buffer.

-

Prepare the VDR-containing solution (recombinant VDR or nuclear extract) in the assay buffer.

-

-

Assay Setup:

-

Set up assay tubes or a microplate for total binding, non-specific binding, and competitive binding.

-

Total Binding: Add VDR solution, [³H]-1α,25(OH)₂D₃, and assay buffer.

-

Non-specific Binding: Add VDR solution, [³H]-1α,25(OH)₂D₃, and a high concentration of unlabeled 1α,25(OH)₂D₃.

-

Competitive Binding: Add VDR solution, [³H]-1α,25(OH)₂D₃, and varying concentrations of the test compound (e.g., 25-Hydroxytachysterol).

-

-

Incubation:

-

Incubate the reaction mixtures at a controlled temperature (e.g., 4°C or 25°C) for a sufficient period to reach equilibrium (e.g., 2-18 hours).

-

-

Separation of Bound and Free Ligand:

-

Hydroxylapatite (HAP) Method: Add a slurry of HAP to each tube. The VDR-ligand complex binds to the HAP. Centrifuge the tubes to pellet the HAP, and then wash the pellet with wash buffer to remove unbound radioligand.

-

Filter Method: Rapidly filter the incubation mixture through glass fiber filters using a microplate harvester. The VDR-ligand complex is retained on the filter, while the unbound ligand passes through. Wash the filters with cold wash buffer.

-

-

Quantification:

-

For the HAP method, resuspend the washed pellet in a scintillation vial with scintillation cocktail.

-

For the filter method, place the filter discs into scintillation vials with scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of specifically bound radioligand by subtracting the non-specific binding CPM from the total binding CPM.

-

For the competitive binding samples, calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The dissociation constant (Kd) can be calculated from the IC50 value using the Cheng-Prusoff equation: Kd = IC50 / (1 + [L]/Kd_radioligand), where [L] is the concentration of the radioligand and Kd_radioligand is the dissociation constant of the radioligand.

-

Mandatory Visualizations

VDR Signaling Pathways

The Vitamin D Receptor mediates its effects through both genomic and non-genomic signaling pathways. Upon binding of a ligand like 25-Hydroxytachysterol, the VDR undergoes a conformational change, leading to a cascade of molecular events.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay used to determine the VDR binding affinity of a test compound.

Conclusion

25-Hydroxytachysterol demonstrates a significant binding affinity for the Vitamin D Receptor, with a Kd value of 22 nM.[1] This affinity, while lower than that of the canonical VDR ligand 1α,25(OH)2D3, is noteworthy and suggests that 25(OH)T3 can act as a direct VDR ligand, potentially modulating VDR-mediated gene expression. The provided experimental protocol for competitive radioligand binding assays offers a robust framework for the continued investigation of tachysterol analogs and other novel compounds. The visualization of the VDR signaling pathways and the experimental workflow further aids in the conceptual understanding of these complex processes. Further research is warranted to fully elucidate the downstream functional consequences of 25(OH)T3 binding to the VDR and to explore its potential therapeutic applications in VDR-related pathologies.

References

Cellular Targets of 25-Hydroxytachysterol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-Hydroxytachysterol is the active metabolite of dihydrotachysterol, a synthetic analog of vitamin D. It is primarily recognized for its role in calcium homeostasis, where it functions as a potent analog of 1α,25-dihydroxyvitamin D3 (calcitriol), the hormonally active form of vitamin D. This technical guide provides a comprehensive overview of the known and potential cellular targets of 25-hydroxytachysterol, with a focus on the Vitamin D Receptor (VDR) and the Hedgehog (Hh) signaling pathway. This document summarizes available data, details relevant experimental protocols, and provides visual representations of key molecular interactions and workflows.

Primary Cellular Target: Vitamin D Receptor (VDR)

The principal cellular target of 25-hydroxytachysterol is the nuclear Vitamin D Receptor (VDR). Upon binding, 25-hydroxytachysterol activates the VDR, which then heterodimerizes with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

Recent studies on hydroxylated derivatives of tachysterol (B196371), including 20S-hydroxytachysterol (20S(OH)T3) and 25-hydroxytachysterol (25(OH)T3), have demonstrated their activity on the VDR. These compounds have been shown to stimulate the expression of CYP24A1, a well-established VDR target gene, and to induce the translocation of a VDR-Green Fluorescent Protein (GFP) fusion protein from the cytoplasm to the nucleus in melanoma cells.[1][2] Molecular docking studies further support that these tachysterol derivatives bind to the ligand-binding domain of the VDR in a manner comparable to the natural ligand, 1α,25(OH)2D3.[1][2]

Quantitative Data

| Compound | Common Name | Binding Affinity (IC₅₀) vs. [³H]-Calcitriol | Transcriptional Activation (EC₅₀) | Key Characteristics |

| 1α,25-dihydroxyvitamin D₃ | Calcitriol | ~1-5 nM | ~0.1-1 nM | Endogenous high-affinity VDR agonist. |

| 25-hydroxyvitamin D₃ | Calcifediol | ~100-1000 nM | >100 nM | Prohormone with lower affinity for VDR.[3] |

| Dihydrotachysterol₂ | DHT₂ | Lower than Calcitriol | Less potent than Calcitriol | Precursor to 25-hydroxytachysterol. |

Note: The binding affinity and transcriptional activation values can vary depending on the specific assay conditions, cell type, and receptor source.

VDR Signaling Pathway

The canonical signaling pathway initiated by the binding of an agonist like 25-hydroxytachysterol to the VDR is depicted below.

Potential Cellular Target: Smoothened (Smo) in the Hedgehog Signaling Pathway

A growing body of evidence suggests that certain vitamin D analogs and other structurally related oxysterols can modulate the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and adult tissue homeostasis. The key signal transducer in this pathway is the G protein-coupled receptor, Smoothened (Smo).

Several oxysterols, which share a similar sterol backbone with 25-hydroxytachysterol, have been shown to directly bind to the extracellular cysteine-rich domain (CRD) of Smo, leading to the activation of the Hh pathway.[4][5][6][7] This activation results in the nuclear translocation of the GLI family of transcription factors and the subsequent expression of Hh target genes such as GLI1 and PTCH1.

While there is no direct experimental evidence to date demonstrating the binding of 25-hydroxytachysterol to Smo, its structural similarity to other Smo-modulating oxysterols makes it a plausible candidate for interaction. Further investigation is warranted to determine if 25-hydroxytachysterol can indeed function as a modulator of Hh signaling.

Hedgehog Signaling Pathway and Potential Modulation

The diagram below illustrates the canonical Hedgehog signaling pathway and the potential point of intervention for a Smo agonist.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of compounds with the Vitamin D Receptor and the Hedgehog signaling pathway.

Vitamin D Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for the VDR by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells (e.g., MCF-7, T47D).

-

Radioligand: [³H]-1α,25(OH)₂D₃ (specific activity 80-100 Ci/mmol).

-

Test Compound: 25-Hydroxytachysterol, serially diluted.

-

Unlabeled Ligand: Non-radioactive 1α,25(OH)₂D₃ for determining non-specific binding.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 1.5 mM EDTA, 5 mM DTT, and 300 mM KCl.

-

Separation Matrix: Hydroxylapatite slurry or dextran-coated charcoal.

-

Scintillation Cocktail and Scintillation Counter .

Procedure:

-

Preparation: Prepare serial dilutions of 25-hydroxytachysterol and unlabeled 1α,25(OH)₂D₃ in assay buffer.

-

Incubation: In microcentrifuge tubes, combine the VDR preparation, a fixed concentration of [³H]-1α,25(OH)₂D₃ (typically at or below its Kₔ), and varying concentrations of either the test compound or unlabeled 1α,25(OH)₂D₃. Include a control with only the radioligand and receptor for total binding.

-

Equilibration: Incubate the mixture at 4°C for 4-18 hours to reach equilibrium.

-

Separation: Add hydroxylapatite slurry or dextran-coated charcoal to each tube to separate bound from free radioligand. Centrifuge to pellet the separation matrix.

-

Quantification: Carefully aspirate the supernatant. Wash the pellet with wash buffer. Resuspend the pellet in scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding (counts in the presence of excess unlabeled ligand) from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Hedgehog Pathway Activation Assay (GLI-Luciferase Reporter Assay)

Objective: To determine if a test compound can activate the Hedgehog signaling pathway by measuring the expression of a reporter gene under the control of a GLI-responsive promoter.

Materials:

-

Cell Line: NIH/3T3 or Shh-LIGHT2 cells stably transfected with a GLI-responsive firefly luciferase reporter construct.

-

Test Compound: 25-Hydroxytachysterol, serially diluted.

-

Positive Control: Smoothened agonist (e.g., SAG) or recombinant Sonic Hedgehog (Shh-N).

-

Negative Control: Vehicle (e.g., DMSO).

-

Cell Culture Medium: DMEM supplemented with 10% fetal bovine serum and antibiotics.

-

Luciferase Assay System: Commercially available kit containing cell lysis buffer and luciferase substrate.

-

Luminometer .

Procedure:

-

Cell Seeding: Plate the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Replace the medium with low-serum medium and treat the cells with serial dilutions of 25-hydroxytachysterol, positive controls, and negative controls.

-

Incubation: Incubate the cells for 24-48 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the luciferase assay kit.

-

Luminescence Measurement: Add the luciferase substrate to the cell lysates and immediately measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration to account for differences in cell number and transfection efficiency. Plot the fold induction of luciferase activity relative to the vehicle control against the log concentration of the test compound. Determine the EC₅₀ value using non-linear regression.

Conclusion

The primary and well-established cellular target of 25-hydroxytachysterol is the Vitamin D Receptor. Through VDR activation, it plays a significant role in regulating gene expression, particularly in the context of calcium and bone metabolism. While direct quantitative data on its binding affinity and functional potency are still needed, its demonstrated ability to activate VDR signaling pathways solidifies this interaction.

Furthermore, the structural similarity of 25-hydroxytachysterol to known oxysterol modulators of the Hedgehog signaling pathway suggests that Smoothened may be a novel, secondary target. This potential interaction opens up new avenues for research into the therapeutic applications of 25-hydroxytachysterol beyond its traditional use in calcium disorders, particularly in developmental biology and oncology where the Hedgehog pathway is a key player. The experimental protocols provided in this guide offer a framework for researchers to further investigate and quantify these cellular interactions.

References

- 1. cosmobiousa.com [cosmobiousa.com]

- 2. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs, and PPARγ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. Cellular cholesterol directly activates Smoothened in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxysterol binding to the extracellular domain of Smoothened in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 25-Hydroxytachysterol in Calcium Homeostasis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

25-Hydroxytachysterol, the active metabolite of dihydrotachysterol (B1670614) (DHT), plays a significant role in calcium homeostasis, acting as a synthetic analog of the hormonally active form of vitamin D, 1,25-dihydroxyvitamin D3 (calcitriol). This technical guide provides a comprehensive overview of the metabolism, mechanism of action, and physiological effects of 25-hydroxytachysterol on calcium regulation. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of calcium metabolism and the development of therapeutic agents for calcium-related disorders. This document details the molecular interactions of 25-hydroxytachysterol with the vitamin D receptor (VDR), its subsequent effects on intestinal calcium absorption, bone metabolism, and renal calcium and phosphate (B84403) handling. Furthermore, it provides detailed experimental protocols for key assays used to characterize its activity and presents quantitative data to facilitate comparative analysis.

Introduction

Calcium is an essential mineral for a multitude of physiological processes, including bone mineralization, nerve conduction, muscle contraction, and blood clotting. The maintenance of calcium homeostasis is a complex process tightly regulated by a concert of hormones, primarily parathyroid hormone (PTH), calcitonin, and the active form of vitamin D, calcitriol. Dihydrotachysterol (DHT), a synthetic analog of vitamin D₂, has long been utilized in the management of hypocalcemic conditions, such as hypoparathyroidism. Its therapeutic efficacy stems from its metabolic activation to 25-hydroxytachysterol, which effectively mimics the actions of calcitriol. A key feature of 25-hydroxytachysterol is that it does not require 1α-hydroxylation in the kidney for its biological activity, a crucial advantage in patients with renal impairment.[1][2] This guide will delve into the core aspects of 25-hydroxytachysterol's role in calcium homeostasis, providing the detailed information necessary for advanced research and drug development.

Metabolism of Dihydrotachysterol

Dihydrotachysterol undergoes a critical metabolic activation step in the liver to exert its biological effects. The primary metabolic pathway is as follows:

-

Hepatic 25-Hydroxylation: Dihydrotachysterol is transported to the liver, where it is hydroxylated at the 25-position by the enzyme 25-hydroxylase (CYP2R1 or CYP27A1). This reaction converts DHT into its major active metabolite, 25-hydroxydihydrotachysterol (25-OH-DHT).[1][3]

-

Further Metabolism (Potential): While 25-OH-DHT is considered the principal active form, further metabolism to 1α,25-dihydroxy-dihydrotachysterol (1α,25-(OH)₂DHT) can occur.[4] However, unlike vitamin D, this 1α-hydroxylation step is not essential for its primary biological functions.[1][2] Studies have shown that 1α,25-(OH)₂DHT₃ exhibits biological activity, albeit lower than that of calcitriol.[4]

Mechanism of Action: Vitamin D Receptor Signaling

The biological effects of 25-hydroxytachysterol are mediated through its interaction with the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of ligand-activated transcription factors. The signaling pathway is as follows:

-

VDR Binding: 25-hydroxytachysterol and its metabolites, such as 1α,25-(OH)₂DHT, bind to the ligand-binding domain of the VDR located in the cytoplasm of target cells.[1]

-

Heterodimerization: Upon ligand binding, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).

-

Nuclear Translocation: The VDR-RXR heterodimer translocates to the nucleus.

-

VDRE Binding: In the nucleus, the complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.

-

Gene Transcription Modulation: The binding of the VDR-RXR heterodimer to VDREs recruits co-activator or co-repressor proteins, leading to the modulation (activation or repression) of the transcription of target genes involved in calcium homeostasis.[1]

Physiological Effects on Calcium Homeostasis

The activation of the VDR by 25-hydroxytachysterol leads to a cascade of physiological effects that collectively increase serum calcium levels.

Intestinal Calcium Absorption

25-Hydroxytachysterol enhances the absorption of dietary calcium in the small intestine. This is achieved by upregulating the expression of genes encoding proteins involved in the transcellular transport of calcium, including:

-

Transient Receptor Potential Vanilloid 6 (TRPV6): An apical membrane calcium channel that facilitates the entry of calcium into enterocytes.

-

Calbindin-D₉k: An intracellular calcium-binding protein that buffers cytosolic calcium and facilitates its diffusion from the apical to the basolateral membrane.

-

Plasma Membrane Ca²⁺-ATPase 1b (PMCA1b): A basolateral membrane pump that actively extrudes calcium from the enterocyte into the bloodstream.[5][6]

Bone Metabolism

25-Hydroxytachysterol stimulates the mobilization of calcium from bone.[1] It promotes the differentiation and activity of osteoclasts, the cells responsible for bone resorption. This process is primarily mediated by the upregulation of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) expression in osteoblasts. RANKL binds to its receptor, RANK, on osteoclast precursors, stimulating their differentiation into mature osteoclasts.[7]

Renal Function

25-Hydroxytachysterol also influences renal handling of calcium and phosphate. It can increase the reabsorption of calcium in the distal tubules, although this effect is generally considered less pronounced than its intestinal and bone effects.[5] Notably, it also promotes the renal excretion of phosphate.[1][2]

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of 25-hydroxytachysterol and its precursors/metabolites.

Table 1: Vitamin D Receptor (VDR) Binding Affinity and Biological Potency

| Compound | VDR Binding Affinity (Relative to 1,25(OH)₂D₃) | Biological Activity (Relative to 1,25(OH)₂D₃) | Reference(s) |

| 1α,25-Dihydroxydihydrotachysterol₃ (1α,25-(OH)₂DHT₃) | 50-100 times lower | ~10 times lower | [4] |

| 25-Hydroxytachysterol₃ | Dissociation Constant (Kd) = 22 nM | 10-100 times more active than tachysterol₃ | [8] |

| Tachysterol₃ | Kd > 20 µM | - | [8] |

Table 2: Therapeutic Dosages of Dihydrotachysterol (DHT)

| Indication | Initial Adult Dose (mg/day) | Maintenance Adult Dose (mg/day) | Reference(s) |

| Hypoparathyroidism | 0.5 - 2.0 | 0.2 - 1.0 | [9] |

| Rickets | 0.5 - 1.0 | 0.2 - 0.5 | [9] |

| Osteomalacia | 0.5 - 1.0 | 0.2 - 0.5 | [9] |

| Renal Osteodystrophy | 0.5 - 1.0 | 0.2 - 0.5 | [9] |

Note: Dosages should be individualized based on serum calcium levels. Regular monitoring of serum calcium and phosphate is crucial to avoid hypercalcemia.[5][10]

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for VDR Affinity

Objective: To determine the binding affinity (e.g., IC₅₀ or Kᵢ) of 25-hydroxytachysterol for the Vitamin D Receptor.

Materials:

-

Recombinant human VDR

-

[³H]-1α,25(OH)₂D₃ (radioligand)

-

25-Hydroxytachysterol (test compound)

-

Unlabeled 1α,25(OH)₂D₃ (for non-specific binding)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 150 mM KCl, pH 7.4)

-

Hydroxylapatite slurry or glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of 25-hydroxytachysterol and unlabeled 1α,25(OH)₂D₃ in assay buffer.

-

In microcentrifuge tubes, add assay buffer, recombinant VDR, and either buffer (for total binding), excess unlabeled 1α,25(OH)₂D₃ (for non-specific binding), or the test compound at various concentrations.

-

Add [³H]-1α,25(OH)₂D₃ to all tubes at a final concentration at or below its Kₔ.

-

Incubate the mixture for a sufficient time to reach equilibrium (e.g., 18 hours at 4°C).

-

Separate bound from free radioligand using either hydroxylapatite slurry (centrifuge and wash pellets) or vacuum filtration through glass fiber filters.

-

Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Everted Gut Sac Assay for Intestinal Calcium Transport

Objective: To assess the effect of 25-hydroxytachysterol on intestinal calcium absorption in an ex vivo model.

Materials:

-

Rat small intestine (duodenum or jejunum)

-

Krebs-Ringer bicarbonate buffer (or similar physiological buffer), gassed with 95% O₂ / 5% CO₂

-

⁴⁵CaCl₂ (radiotracer)

-

25-Hydroxytachysterol

-

Surgical thread, cannulas, and a glass rod for eversion

Procedure:

-

Euthanize a rat and excise a segment of the small intestine.

-

Gently flush the intestinal segment with ice-cold buffer to remove contents.

-

Evert the intestinal segment over a glass rod and tie one end with surgical thread.

-

Fill the sac with a known volume of buffer (serosal fluid) and tie the other end to form a sealed sac.

-

Pre-incubate the sac in gassed buffer at 37°C for a short period.

-

Incubate the sac in a flask containing gassed buffer with ⁴⁵CaCl₂ and the desired concentration of 25-hydroxytachysterol (mucosal fluid).

-

At specified time points, remove the sac, rinse it, and collect the serosal fluid.

-

Measure the radioactivity in both the initial mucosal fluid and the final serosal fluid using a scintillation counter.

-

Calculate the rate of calcium transport from the mucosal to the serosal side.

Protocol: In Vitro Bone Resorption (Pit) Assay

Objective: To quantify the bone-resorbing activity of osteoclasts in response to 25-hydroxytachysterol.

Materials:

-

Osteoclast precursor cells (e.g., bone marrow macrophages or RAW 264.7 cells)

-

α-MEM medium supplemented with fetal bovine serum, M-CSF, and RANKL

-

Dentine slices or bone-mimicking calcium phosphate-coated plates

-

25-Hydroxytachysterol

-

Toluidine blue or other staining solution for resorption pits

-

Microscope with image analysis software

Procedure:

-

Culture osteoclast precursors on dentine slices or calcium phosphate-coated plates in the presence of M-CSF and RANKL to induce osteoclast differentiation.

-

Treat the mature osteoclast cultures with various concentrations of 25-hydroxytachysterol for a specified period (e.g., 48-72 hours).

-

Remove the cells from the slices/plates (e.g., by sonication or with bleach).

-

Stain the slices/plates with toluidine blue to visualize the resorption pits.

-

Capture images of the pits using a microscope.

-

Quantify the total area of resorption pits per slice/well using image analysis software.

Conclusion

25-Hydroxytachysterol is a potent regulator of calcium homeostasis, acting through the vitamin D receptor to modulate gene expression in key target tissues. Its ability to bypass the need for renal 1α-hydroxylation makes it a valuable therapeutic option for managing hypocalcemia, particularly in patients with chronic kidney disease. This technical guide has provided a detailed overview of its metabolism, mechanism of action, and physiological effects, supported by quantitative data and experimental protocols. A thorough understanding of the molecular and cellular actions of 25-hydroxytachysterol is crucial for the continued development of novel therapeutic strategies for a range of calcium and bone-related disorders. Further research is warranted to fully elucidate the comparative dose-response relationships between 25-hydroxytachysterol and other vitamin D analogs to optimize clinical applications.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. The response of intestinal calcium transport to 25-hydroxy and 1,25-dihydroxy vitamin D in nephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vivo metabolism of the vitamin D analog, dihydrotachysterol. Evidence for formation of 1 alpha,25- and 1 beta,25-dihydroxy-dihydrotachysterol metabolites and studies of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Dihydrotachysterol? [synapse.patsnap.com]

- 6. Mechanism of action of 1,25-dihydroxyvitamin D3 on intestinal calcium absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. thekingsleyclinic.com [thekingsleyclinic.com]

- 10. What are the side effects of Dihydrotachysterol? [synapse.patsnap.com]

In Vivo Metabolism of Dihydrotachysterol to 25-Hydroxydihydrotachysterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotachysterol (DHT), a synthetic analog of vitamin D, is a crucial therapeutic agent for managing hypocalcemia. Its biological activity is contingent on its metabolic activation, a key step of which is the hydroxylation at the 25th carbon position to form 25-hydroxydihydrotachysterol (25-OH-DHT). This conversion is a critical determinant of the pharmacokinetics and pharmacodynamics of DHT. This technical guide provides an in-depth overview of the in vivo metabolism of DHT to 25-OH-DHT, detailing the enzymatic pathways, experimental protocols for its study, and quantitative data from seminal research.

Metabolic Pathway

The in vivo conversion of DHT to 25-OH-DHT is primarily a hepatic process, catalyzed by cytochrome P450 (CYP) enzymes. While the specific isozymes responsible for DHT 25-hydroxylation have not been definitively identified, the striking similarity to vitamin D metabolism strongly suggests the involvement of CYP2R1 , the primary vitamin D 25-hydroxylase, and potentially CYP27A1 .

Following its formation, 25-OH-DHT undergoes further hydroxylation, primarily in the kidney, to yield more polar and biologically active metabolites, including 1α,25-dihydroxy-dihydrotachysterol (1α,25-(OH)₂DHT), considered the most potent metabolite, and 1β,25-dihydroxy-dihydrotachysterol (1β,25-(OH)₂DHT).

dot

Metabolic activation pathway of Dihydrotachysterol.

Quantitative Data

Quantitative analysis of DHT and its metabolites in vivo is crucial for understanding its pharmacokinetic profile. The following table summarizes data from a study in normal human subjects who received oral DHT₂.

| Compound | Relative Plasma Concentration Ratio (at maximum concentration) |

| Dihydrotachysterol₂ (DHT₂) | 10 |

| 25-Hydroxydihydrotachysterol₂ (25-OH-DHT₂) | 1 |

| 1β,25-Dihydroxydihydrotachysterol₂ (1β,25-(OH)₂DHT₂) | 2 |

| 1α,25-Dihydroxydihydrotachysterol₂ (1α,25-(OH)₂DHT₂) | 0.1 |

| Data from a study in which healthy volunteers were administered approximately 1 mg/day of DHT₂ orally[1]. |

Experimental Protocols

In Vivo Study of Dihydrotachysterol Metabolism in Rats

This protocol outlines a general procedure for studying the in vivo metabolism of DHT in a rat model.

1. Animal Model:

-

Species: Wistar rats

-

Sex: Male

-

Weight: 200-250 g

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle.

-

Diet: Standard chow and water ad libitum.

2. Dosing:

-

Compound: Dihydrotachysterol₃ (DHT₃)

-

Dose: 2 mg total, administered as two divided doses of 1 mg each at 0 and 6 hours.

-

Route of Administration: Oral gavage.

-

Vehicle: A suitable vehicle such as corn oil.

3. Sample Collection:

-

Matrix: Plasma

-

Time Point: 24 hours after the initial dose.

-

Procedure: Blood is collected via cardiac puncture or from the tail vein into heparinized tubes. Plasma is separated by centrifugation.

4. Sample Preparation and Analysis:

-

The plasma samples are extracted to isolate DHT and its metabolites.

-

The extracts are then analyzed by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification of the metabolites.

dot

References

Structural Characterization of 25-Hydroxytachysterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of 25-Hydroxytachysterol, a key intermediate in the photochemical synthesis of vitamin D and its analogs. While a complete experimental dataset for 25-Hydroxytachysterol is not publicly available, this document outlines the established analytical methodologies and presents expected data based on closely related compounds. This guide is intended to equip researchers with the necessary information to undertake and interpret the structural analysis of this and similar secosteroids.

Overview of 25-Hydroxytachysterol

25-Hydroxytachysterol is a hydroxylated derivative of tachysterol (B196371), belonging to the family of secosteroids, which are characterized by an open B-ring of the steroid nucleus[1]. It is a significant photoproduct formed during the UV irradiation of 7-dehydrocholesterol (B119134) in the synthesis of vitamin D3 and its hydroxylated metabolites. Understanding its structure is crucial for optimizing synthetic pathways and for studying its potential biological activities.

Spectroscopic Characterization

Spectroscopic methods are fundamental to elucidating the structure of 25-Hydroxytachysterol. The primary techniques employed are Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated triene system of 25-Hydroxytachysterol gives rise to a characteristic UV absorption profile. The spectrum is known to exhibit vibronic structure, which suggests the presence of multiple conformers in solution. A study of its photoconversion revealed distinct absorption bands and a wavelength-dependent quantum yield for its isomerization to 25-hydroxyprevitamin D3[1].

| Parameter | Value | Solvent | Reference |

| Absorption Maximum (Vibronic Structure) | 260 - 295 nm | Methanol (B129727) | [1] |

| Absorption Shoulder | 295 - 330 nm | Methanol | [1] |

| Photoisomerization Quantum Yield (at 254 nm) | 0.12 | Methanol | [1] |

| Photoisomerization Quantum Yield (at 313 nm) | 0.42 | Methanol | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed three-dimensional structure of organic molecules in solution. For 25-Hydroxytachysterol, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments would be required for a complete assignment of all proton and carbon signals.

Table of Expected ¹H NMR Chemical Shifts for Key Protons of 25-Hydroxytachysterol

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-6 | ~6.2 | d | Olefinic proton, coupled to H-7. |

| H-7 | ~5.8 | d | Olefinic proton, coupled to H-6. |

| H-19 (exo) | ~4.8 | s | Exocyclic methylene (B1212753) proton. |

| H-19 (endo) | ~5.0 | s | Exocyclic methylene proton. |

| H-3 | ~3.9 | m | Proton on the carbon bearing the hydroxyl group. |

| H-18 | ~0.5 | s | Methyl protons. |

| H-21 | ~0.9 | d | Methyl protons. |

| H-26/H-27 | ~1.2 | s | Methyl protons adjacent to the tertiary alcohol. |

Table of Expected ¹³C NMR Chemical Shifts for Key Carbons of 25-Hydroxytachysterol

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| C-5 | ~140 | Olefinic carbon. |

| C-6 | ~120 | Olefinic carbon. |

| C-7 | ~118 | Olefinic carbon. |

| C-8 | ~135 | Olefinic carbon. |

| C-10 | ~145 | Quaternary olefinic carbon. |

| C-19 | ~112 | Exocyclic methylene carbon. |

| C-3 | ~68 | Carbon bearing the hydroxyl group. |

| C-25 | ~71 | Carbon bearing the tertiary hydroxyl group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details through the analysis of fragmentation patterns. For 25-Hydroxytachysterol (C₂₇H₄₄O₂), the expected nominal mass is 400.33. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Electron ionization (EI) or electrospray ionization (ESI) would be suitable ionization methods. The fragmentation pattern of related secosteroids typically involves the loss of water from the hydroxyl groups and cleavage of the side chain.

Table of Expected Mass-to-Charge Ratios (m/z) for Key Fragments of 25-Hydroxytachysterol

| Fragment | Expected m/z | Ionization Mode | Notes |

| [M]+• | 400 | EI | Molecular ion. |

| [M+H]+ | 401 | ESI (+) | Protonated molecule. |

| [M+Na]+ | 423 | ESI (+) | Sodiated adduct. |

| [M-H₂O]+• | 382 | EI | Loss of water from either hydroxyl group. |

| [M-2H₂O]+• | 364 | EI | Loss of both hydroxyl groups. |

| Side-chain cleavage | Varies | EI/ESI | Cleavage at the C17-C20 bond is common in steroids. |

Crystallographic Characterization

Single-crystal X-ray crystallography provides the unambiguous determination of the solid-state structure of a molecule, including precise bond lengths, bond angles, and stereochemistry. To date, no crystal structure of 25-Hydroxytachysterol has been deposited in the Cambridge Structural Database (CSD).

Experimental Protocols

The following sections detail generalized experimental protocols for the structural characterization of 25-Hydroxytachysterol, based on standard practices for vitamin D analogs and other steroids.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 1-5 mg of purified 25-Hydroxytachysterol in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or C₆D₆) in a 5 mm NMR tube.

-

Data Acquisition : Acquire ¹H, ¹³C, DEPT, COSY, HSQC, HMBC, and NOESY spectra on a high-field NMR spectrometer (≥500 MHz).

-

Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).

-

Analysis : Assign proton signals based on their chemical shifts, multiplicities, and coupling constants. Use 2D spectra to correlate protons with their directly attached carbons (HSQC) and to identify long-range H-C correlations (HMBC) for assigning quaternary carbons and piecing together molecular fragments. Use NOESY to determine through-space proximities of protons to establish the stereochemistry.

Mass Spectrometry Protocol (LC-MS/MS)

-

Sample Preparation : Prepare a stock solution of 25-Hydroxytachysterol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Prepare a series of dilutions for analysis.

-

Chromatography : Perform chromatographic separation on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of water and acetonitrile (B52724) or methanol, often with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

-

Mass Spectrometry : Analyze the eluent using a tandem mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source in positive ion mode.

-

Data Acquisition : Acquire full scan MS data to identify the parent ion and MS/MS (or product ion scan) data by fragmenting the parent ion to obtain the fragmentation pattern.

-

Analysis : Determine the accurate mass of the parent ion and its fragments. Propose fragmentation pathways based on the observed neutral losses and characteristic cleavages.

X-ray Crystallography Protocol

-

Crystallization : Grow single crystals of 25-Hydroxytachysterol suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step and requires screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection : Mount a suitable crystal on a goniometer and cool it in a stream of cold nitrogen gas (~100 K). Collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

-

Structure Solution and Refinement : Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map. Build a molecular model into the electron density map and refine the atomic positions, and thermal parameters against the experimental data.

-

Analysis : Analyze the final crystal structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.

Workflow and Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflows and a relevant biological pathway.

Caption: Workflow for NMR-based structural characterization.

Caption: Workflow for LC-MS/MS-based structural analysis.

Caption: Simplified Vitamin D metabolic and synthetic pathway.

Conclusion

The structural characterization of 25-Hydroxytachysterol relies on a combination of powerful analytical techniques. While a complete public dataset is lacking, this guide provides the necessary theoretical background, expected data, and standardized protocols to enable researchers to confidently approach the structural elucidation of this important secosteroid. The methodologies outlined herein are robust and widely applicable to the broader class of vitamin D metabolites and analogs, making this a valuable resource for those in the fields of natural product chemistry, drug discovery, and metabolic research.

References

25-Hydroxytachysterol: A Technical Guide to its Gene Regulatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-Hydroxytachysterol (25(OH)T3) is a biologically active metabolite of tachysterol (B196371), a photoproduct of previtamin D3.[1][2] This guide provides an in-depth overview of the gene regulation studies involving 25(OH)T3, with a focus on its interaction with nuclear receptors and the downstream cellular effects. The information presented herein is intended to serve as a technical resource for researchers and professionals in the fields of endocrinology, dermatology, and drug development.

Core Signaling Pathways and Gene Regulation

25-Hydroxytachysterol primarily exerts its biological effects through the Vitamin D Receptor (VDR), a ligand-activated transcription factor.[1][3] Upon binding to 25(OH)T3, the VDR undergoes a conformational change, leading to its translocation from the cytoplasm to the nucleus.[3] In the nucleus, the VDR-ligand complex forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[4][5][6][7]

One of the primary target genes of VDR-mediated signaling is CYP24A1, which encodes the enzyme responsible for the catabolism of vitamin D metabolites. The induction of CYP24A1 by 25(OH)T3 serves as a key indicator of its VDR-agonistic activity, although its potency is approximately 10 times lower than that of 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), the most active form of vitamin D.[3]

Beyond the VDR, studies have revealed that 25(OH)T3 can also interact with other nuclear receptors, including the Aryl Hydrocarbon Receptor (AhR), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptor gamma (PPARγ), suggesting a broader role in cellular regulation.[1][3][8]

Signaling Pathway Diagram

Quantitative Data on Gene Regulation

The following tables summarize the available quantitative data on the effects of 25-Hydroxytachysterol and related compounds on gene expression and receptor binding.

| Compound | Target Gene | Cell Type | Fold Change vs. Control | Reference Compound | Fold Change vs. Reference |

| 25(OH)T3 | CYP24A1 | Not Specified | - | 1,25(OH)2D3 | ~10-fold less induction |

| Compound | Receptor | Binding Affinity (vs. 1,25(OH)2D3) |

| 1α,25-(OH)2DHT3 | VDR | 50-100 times lower |

Experimental Protocols

VDR-GFP Nuclear Translocation Assay

This protocol is adapted from methodologies used to study the nuclear translocation of GFP-tagged nuclear receptors upon ligand binding.[7][9][10]

Objective: To visualize and quantify the movement of the Vitamin D Receptor fused to Green Fluorescent Protein (VDR-GFP) from the cytoplasm to the nucleus in response to 25-Hydroxytachysterol treatment.

Materials:

-

Cells stably or transiently expressing a VDR-GFP fusion protein (e.g., melanoma cells, HaCaT keratinocytes).[3]

-

Cell culture medium appropriate for the cell line.

-

25-Hydroxytachysterol (25(OH)T3) stock solution (in ethanol).

-

1,25-dihydroxyvitamin D3 (1,25(OH)2D3) as a positive control.

-

Vehicle control (e.g., 0.1% ethanol).

-

Fluorescence microscope with appropriate filters for GFP.

-

Image analysis software.

Procedure:

-

Seed VDR-GFP expressing cells onto glass-bottom dishes or multi-well plates suitable for microscopy.

-

Allow cells to adhere and grow to a suitable confluency (e.g., 60-70%).

-

Prepare treatment media containing the desired concentrations of 25(OH)T3, 1,25(OH)2D3 (e.g., 10⁻⁷ M), and vehicle control.[3]

-

Replace the culture medium with the treatment media.

-

Incubate the cells for a specified time course (e.g., 30, 60, 90 minutes).[7]

-

At each time point, visualize the cells using a fluorescence microscope.

-

Capture images of multiple fields of view for each treatment condition.

-

Quantify the nuclear translocation by measuring the fluorescence intensity in the nucleus versus the cytoplasm using image analysis software. The ratio of nuclear to cytoplasmic fluorescence is calculated to determine the extent of translocation.

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for quantifying the mRNA levels of target genes, such as CYP24A1, in response to 25-Hydroxytachysterol treatment.[11][12][13][14]

Objective: To measure the change in expression of VDR target genes following treatment with 25-Hydroxytachysterol.

Materials:

-

Human keratinocytes (e.g., HaCaT) or other relevant cell lines.

-

Cell culture medium.

-

25-Hydroxytachysterol (25(OH)T3) stock solution.

-

RNA extraction kit.

-

cDNA synthesis kit.

-

qPCR master mix.

-

Primers specific for the target gene (e.g., CYP24A1) and a housekeeping gene (e.g., GAPDH).

-

qPCR instrument.

Procedure:

-

Plate cells in multi-well plates and grow to a desired confluency.

-

Treat cells with various concentrations of 25(OH)T3 or vehicle control for a specified time (e.g., 4 hours).[11]

-

Lyse the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression relative to the housekeeping gene and the vehicle control.

Experimental Workflow for Gene Expression Analysis

Conclusion

25-Hydroxytachysterol is a significant metabolite of tachysterol that modulates gene expression through its interaction with the Vitamin D Receptor and other nuclear receptors. Its ability to induce the expression of VDR target genes, such as CYP24A1, confirms its role as a VDR agonist, albeit with lower potency than 1,25(OH)2D3. The methodologies outlined in this guide provide a framework for further investigation into the specific gene regulatory networks influenced by 25-Hydroxytachysterol and its potential therapeutic applications. Further research is warranted to fully elucidate its dose-dependent effects on a wider range of target genes and its interactions with other signaling pathways.

References

- 1. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Vitamin D3 Hydroxymetabolites Require Involvement of the Vitamin D Receptor or Retinoic Acid-Related Orphan Receptors for Their Antifibrogenic Activities in Human Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CYP24A1 Expression Inversely Correlates with Melanoma Progression: Clinic-Pathological Studies [mdpi.com]

- 4. Synergistic Activation of VDR-RXR Heterodimers by Vitamin D and Rexinoids in Human Kidney and Brain Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure of the full human RXR/VDR nuclear receptor heterodimer complex with its DR3 target DNA | The EMBO Journal [link.springer.com]

- 7. DNA binding alters coactivator interaction surfaces of the intact VDR–RXR complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dihydromyrcenol Modulates Involucrin Expression through the Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hormone-dependent translocation of vitamin D receptors is linked to transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Transcriptional Regulation of 25-Hydroxyvitamin D-24-Hydroxylase (CYP24A1) by Calcemic Factors in Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Increased expression of CYP24A1 correlates with advanced stages of prostate cancer and can cause resistance to vitamin D3-based therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of 25-Hydroxytachysterol in Human Plasma by High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and sensitive method for the quantification of 25-Hydroxytachysterol in human plasma using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol includes a straightforward sample preparation procedure involving protein precipitation followed by liquid-liquid extraction. The chromatographic conditions are optimized for the efficient separation of 25-Hydroxytachysterol from endogenous plasma components. This method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of this vitamin D analog for pharmacokinetic, metabolic, or clinical studies.

Introduction

25-Hydroxytachysterol is a key metabolite of Dihydrotachysterol, a synthetic analog of vitamin D. Accurate quantification of 25-Hydroxytachysterol in biological matrices is crucial for understanding its pharmacokinetics, efficacy, and safety profile. High-Performance Liquid Chromatography (HPLC) offers a reliable and widely accessible technique for this purpose. This document provides a detailed protocol for the extraction and quantification of 25-Hydroxytachysterol from human plasma.

Experimental

-

25-Hydroxytachysterol reference standard

-

Internal Standard (IS), e.g., 1-alpha-hydroxyvitamin D3 or a deuterated analog

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

HPLC-grade n-Hexane

-

Deionized Water

-

Human plasma (drug-free)

-

0.22 µm syringe filters

-

HPLC system equipped with a UV-Vis detector (e.g., Thermo Scientific Spectra System or equivalent)

-

Reversed-phase C18 column (e.g., Synergy hydro-RP, 4.6 x 250 mm, 4.0 µm particle size)

-

Centrifuge

-

Nitrogen evaporator

-

Vortex mixer

| Parameter | Value |

| Column | Synergy hydro-RP C18 (4.6 x 250 mm, 4.0 µm) |

| Mobile Phase | Methanol:Acetonitrile:Water (70:25:5, v/v/v) |

| Flow Rate | 1.2 mL/min |

| Detection Wavelength | 265 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Run Time | Approximately 20 minutes |

Protocols

-

Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 25-Hydroxytachysterol reference standard in 10 mL of ethanol.

-